Whitepaper: 2-Chloro-5-(trifluoromethylthio)aniline (CAS 933674-81-8) in Advanced Therapeutics and Agrochemicals
Whitepaper: 2-Chloro-5-(trifluoromethylthio)aniline (CAS 933674-81-8) in Advanced Therapeutics and Agrochemicals
Executive Summary
In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated functional groups is paramount for optimizing pharmacokinetics and target engagement. 2-Chloro-5-(trifluoromethylthio)aniline (CAS 933674-81-8) represents a highly specialized, bifunctional building block. By combining the profound lipophilicity of a meta-trifluoromethylthio ( −SCF3 ) group with the steric directing effects of an ortho-chlorine atom, this aniline derivative serves as a privileged scaffold for developing next-generation kinase inhibitors, antiparasitics, and crop protection agents[1].
This technical guide delineates the physicochemical rationale, structural implications, and a validated synthetic methodology for utilizing 2-Chloro-5-(trifluoromethylthio)aniline in advanced drug discovery workflows.
Molecular Architecture & Physicochemical Profiling
The distinct performance of 2-Chloro-5-(trifluoromethylthio)aniline in biological systems is dictated by its unique substitution pattern. The −SCF3 group is one of the most lipophilic substituents available to medicinal chemists (Hansch parameter π=1.44 ), significantly outperforming the standard trifluoromethyl group ( −CF3 , π=0.88 ). This extreme lipophilicity drives membrane permeation and partitioning into hydrophobic target pockets.
Simultaneously, the ortho-chlorine atom exerts a profound steric effect. When the primary amine is elaborated into an amide or urea, the bulky chlorine forces the adjacent carbonyl group out of the aromatic plane. This conformational restriction reduces the entropic penalty upon target binding and improves aqueous solubility by disrupting flat, π -stacking crystal lattices.
Quantitative Physicochemical Data
The following table summarizes the core properties of the compound, synthesized from verified chemical registries [1] and:
| Property | Value | Structural & Pharmacological Rationale |
| Chemical Formula | C7H5ClF3NS | Halogenated/fluorinated core resists rapid CYP450 oxidative metabolism. |
| Molecular Weight | 227.63 g/mol | Low molecular weight provides ample room for downstream structural elaboration without violating Lipinski’s Rule of 5. |
| CAS Registry Number | 933674-81-8 | Unique identifier for procurement and regulatory tracking[2]. |
| TPSA | 26.02 Ų | Low Topological Polar Surface Area ensures excellent blood-brain barrier (BBB) or cuticular penetration. |
| Hydrogen Bond Donors | 1 ( −NH2 ) | Primary site for electrophilic coupling (amidation, sulfonylation). |
| Hydrogen Bond Acceptors | 4 ( N , F×3 ) | Fluorine atoms act as weak, directional hydrogen bond acceptors in protein binding sites. |
| Electronic Effects | σp=0.50 ( −SCF3 ) | Strong electron-withdrawing nature drastically reduces aniline basicity, requiring specialized coupling conditions. |
Experimental Protocol: Selective Synthesis via Cross-Coupling
Because the −SCF3 group strongly withdraws electron density, the aniline nitrogen is a poor nucleophile. Furthermore, direct electrophilic trifluoromethylthiolation of 2-chloroaniline often yields poor regioselectivity. To establish a self-validating, high-yield system , the optimal approach is the copper-catalyzed cross-coupling of 2-chloro-5-iodoaniline with a trifluoromethylthiolating agent (e.g., AgSCF3 ).
Causality of Design: The carbon-iodine bond is highly susceptible to oxidative addition by Cu(I) catalysts. In contrast, the carbon-chlorine bond at position 2 remains completely inert under these specific thermal conditions, ensuring 100% regioselectivity at position 5.
Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques to maintain an inert atmosphere, as Cu(I) is readily oxidized to catalytically dead Cu(II) by ambient oxygen.
-
Catalytic Activation (Glovebox Setup):
-
In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk tube with Copper(I) Iodide ( CuI , 20 mol%) and 1,10-phenanthroline (20 mol%).
-
Rationale: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the active Cu(I) center and preventing disproportionation.
-
-
Substrate & Reagent Addition:
-
Add 2-chloro-5-iodoaniline (1.0 equiv, 10 mmol) and Silver(I) trifluoromethanethiolate ( AgSCF3 , 1.5 equiv, 15 mmol).
-
Rationale: AgSCF3 serves as the −SCF3 reservoir, undergoing facile transmetalation with the ligated copper complex.
-
-
Solvent Introduction & Heating:
-
Seal the tube, remove from the glovebox, and inject 25 mL of anhydrous DMF via syringe.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Rationale: DMF provides the necessary dielectric environment to stabilize the highly polar Cu(III) transition state during oxidative addition. 80°C provides the kinetic energy required to break the C-I bond without activating the C-Cl bond.
-
-
Reductive Elimination & Isolation (Workup):
-
Cool the mixture to room temperature. Quench with 50 mL of deionized water to precipitate silver salts.
-
Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
-
Validation & Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation Check: Confirm product identity via 19F NMR. A successful transformation is indicated by a sharp, diagnostic singlet at approximately −42.0 ppm, confirming the intact −SCF3 group.
-
Mechanistic Pathway Visualization
The efficiency of the aforementioned protocol relies entirely on the precise orchestration of the catalytic cycle. The diagram below maps the logical relationship between the precatalyst, the transmetalation agent, and the substrate.
Figure 1: Copper-catalyzed trifluoromethylthiolation catalytic cycle.
Applications in Medicinal Chemistry & Agrochemicals
The integration of 2-Chloro-5-(trifluoromethylthio)aniline into discovery pipelines [NextSDS][2] yields significant advantages across two primary domains:
-
Agrochemicals (Insecticides & Parasiticides): The structural motif shares profound similarities with the fipronil class of GABA-gated chloride channel antagonists. The extreme lipophilicity of the −SCF3 group allows the synthesized active ingredients to easily penetrate the waxy insect cuticle or the nematode exoskeleton, ensuring rapid onset of action.
-
Pharmaceuticals (Kinase Inhibitors): In oncology, overcoming resistance mutations often requires molecules that bind deep within hydrophobic allosteric pockets. Derivatizing this aniline into a urea (e.g., reacting with an isocyanate) creates a Type II kinase inhibitor pharmacophore. The −SCF3 group anchors the molecule in the deep lipophilic pocket (DFG-out conformation), while the ortho-chlorine ensures the urea moiety maintains the exact dihedral angle required to form critical hydrogen bonds with the kinase hinge region.
References
-
NextSDS. "2-CHLORO-5-TRIFLUOROMETHYLSULFANYL-PHENYLAMINE — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]
-
Chemikart. "933674-81-8 | 2-Chloro-5-((trifluoromethyl)thio)aniline." Chemikart Catalog. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. Available at:[Link]
-
Weng, Z., et al. (2013). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie International Edition, 52(5), 1548-1552. Available at:[Link]
